

environmental impact and ozone depletion potential of Dibromofluoromethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibromofluoromethane*

Cat. No.: *B117605*

[Get Quote](#)

An In-depth Technical Guide on the Environmental Impact and Ozone Depletion Potential of **Dibromofluoromethane**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibromofluoromethane (CHFBr_2), a halogenated methane, possesses significant environmental impacts stemming from its potent ability to deplete the stratospheric ozone layer. Classified as a Class I Ozone-Depleting Substance, its production and use are regulated under the Montreal Protocol.^[1] This technical guide provides a detailed analysis of the environmental fate, ozone depletion potential (ODP), and global warming potential (GWP) of **Dibromofluoromethane**. It outlines the atmospheric chemistry, degradation pathways, and the standardized experimental protocols used to quantify its environmental effects, intended for a technical audience in research and development.

Atmospheric Chemistry and Degradation Pathways

The environmental impact of a halocarbon is largely dictated by its atmospheric lifetime, which determines the fraction of the substance that can reach the stratosphere.

- Tropospheric Degradation: **Dibromofluoromethane** contains a hydrogen atom, making it susceptible to attack by hydroxyl radicals (OH) in the troposphere.^[2] This reaction is a

primary removal mechanism in the lower atmosphere, reducing its overall atmospheric lifetime compared to fully halogenated compounds.

- Stratospheric Photodissociation: Despite tropospheric removal, a significant portion of emitted **Dibromofluoromethane** can reach the stratosphere. Once there, it undergoes photodissociation by high-energy ultraviolet (UV) radiation. The carbon-bromine (C-Br) bond is weaker than the carbon-fluorine (C-F) or carbon-hydrogen (C-H) bonds and is preferentially cleaved, releasing bromine atoms.

- Catalytic Ozone Depletion: The released bromine atom ($\text{Br}\cdot$) is a highly efficient catalyst for the destruction of ozone (O_3). Bromine is significantly more destructive to ozone on a per-atom basis than chlorine.^[3] The catalytic cycle proceeds as follows:
 - $\text{Br}\cdot + \text{O}_3 \rightarrow \text{BrO}\cdot + \text{O}_2$
 - $\text{BrO}\cdot + \text{O}\cdot \rightarrow \text{Br}\cdot + \text{O}_2$Net Reaction: $\text{O}_3 + \text{O}\cdot \rightarrow 2\text{O}_2$

A single bromine atom can destroy thousands of ozone molecules before being removed from the stratosphere.^[4]

Quantitative Environmental Impact Data

The key metrics quantifying the environmental impact of **Dibromofluoromethane** are its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).

Parameter	Value	Reference / Comments
Chemical Formula	CHBr ₂ F	[1]
Ozone Depletion Potential (ODP)	1.0	Relative to CFC-11 (ODP = 1.0).[1][2] This high value reflects the destructive efficiency of its two bromine atoms.
Global Warming Potential (GWP)	Not explicitly found in search results.	As a halocarbon, it absorbs infrared radiation and contributes to global warming. The GWP value depends on its atmospheric lifetime and radiative efficiency. Many ODS are also potent greenhouse gases.[5]
Atmospheric Lifetime	Not explicitly found in search results.	The lifetime is a critical factor in determining both ODP and GWP.[6] It is shorter than that of CFCs due to its reaction with OH radicals in the troposphere.[2]
Classification	Class I Ozone-Depleting Substance	[1]

Experimental Protocols for Environmental Impact Assessment

The determination of ODP and GWP values involves a combination of laboratory measurements and computational atmospheric modeling.[5][7]

Determination of Atmospheric Lifetime

- Kinetic Studies: The rate constant for the reaction of **Dibromofluoromethane** with OH radicals is measured in the laboratory. This is typically done using techniques like laser flash

photolysis or discharge-flow systems to generate OH radicals and monitoring their decay in the presence of CHFBr₂ via methods such as laser-induced fluorescence.

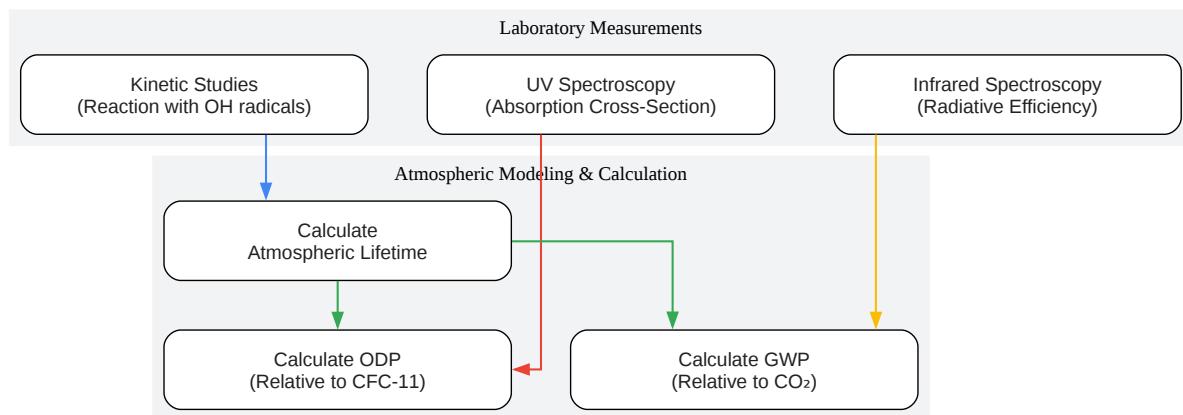
- Atmospheric Modeling: The measured rate constant is used as an input for global atmospheric models. These models simulate atmospheric transport and chemistry to calculate the overall atmospheric lifetime, accounting for removal by OH radicals and stratospheric photolysis.

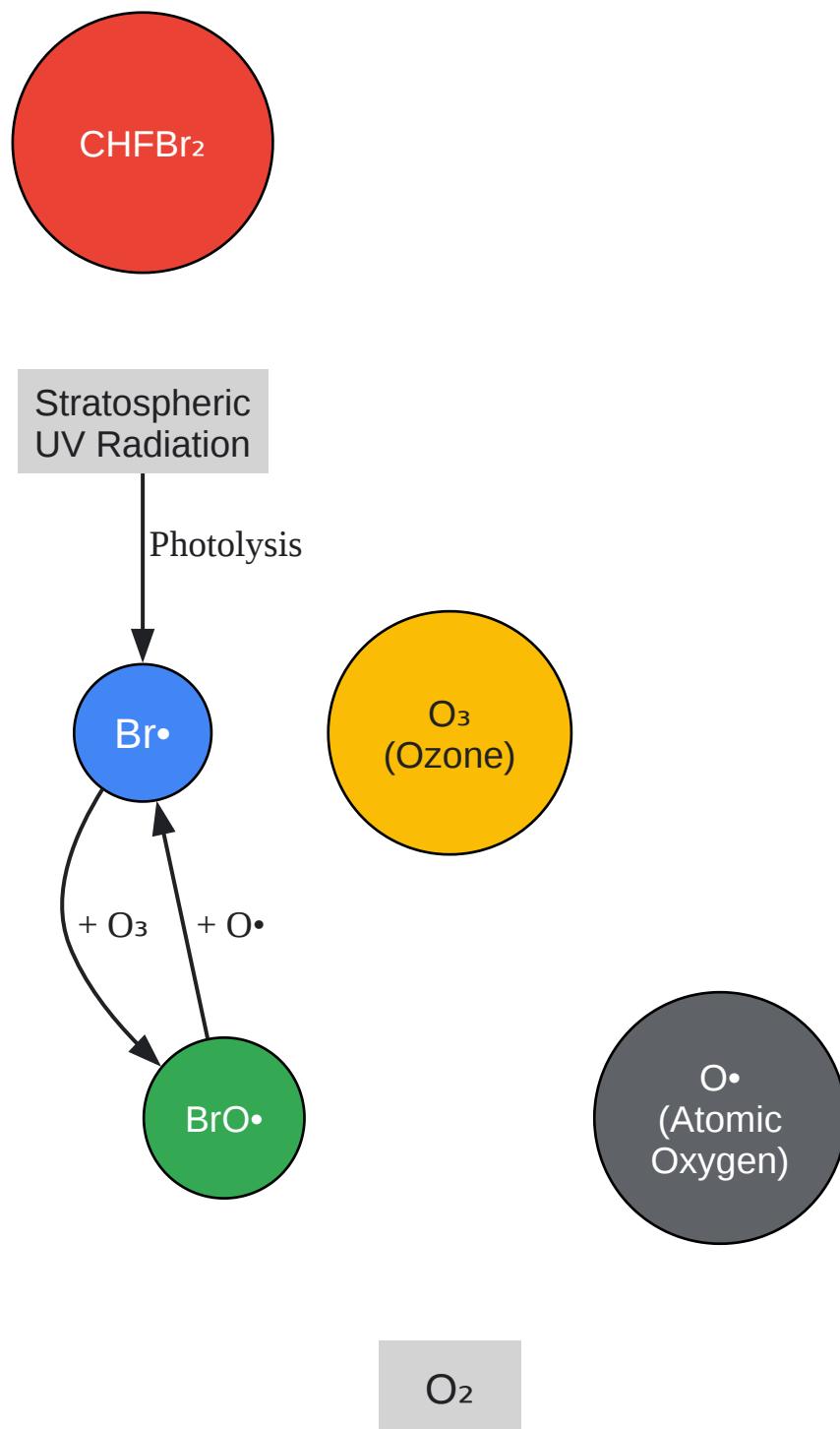
Determination of Ozone Depletion Potential (ODP)

The ODP is defined as the ratio of global ozone loss due to a given substance compared to the global ozone loss from the same mass of CFC-11.[\[2\]](#)

- UV Absorption Spectrum: The absorption cross-section of **Dibromofluoromethane** is measured as a function of UV wavelength in a laboratory setting. This determines the rate at which it will be photolyzed in the stratosphere.
- Atmospheric Modeling: A 2-D or 3-D chemical transport model is used to simulate the release of the substance, its transport to the stratosphere, its chemical breakdown, and the subsequent catalytic destruction of ozone by the released bromine.
- ODP Calculation: The modeled steady-state ozone depletion for a continuous emission of CHFBr₂ is calculated and divided by the modeled ozone depletion for the same mass emission of CFC-11.[\[7\]](#)

Determination of Global Warming Potential (GWP)


GWP compares the heat-trapping ability of a gas to that of carbon dioxide (CO₂) over a specific time horizon, typically 100 years.[\[8\]](#)[\[9\]](#)


- Infrared Absorption Spectrum: The infrared spectrum of **Dibromofluoromethane** is measured using Fourier-transform infrared (FTIR) spectroscopy. This determines the wavelengths at which the molecule absorbs thermal infrared radiation and its efficiency in doing so (radiative efficiency).[\[9\]](#)
- GWP Calculation: The GWP is calculated by integrating the radiative forcing of the substance over a chosen time horizon, based on its radiative efficiency and atmospheric

lifetime. This integrated value is then normalized to that of CO₂.^[8]

Mandatory Visualizations

Diagram 1: Experimental Workflow for ODP and GWP Determination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dibromofluoromethane - Wikipedia [en.wikipedia.org]
- 2. Ozone depletion potential - Wikipedia [en.wikipedia.org]
- 3. Ozone depletion - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. carbontrail.net [carbontrail.net]
- 6. Atmospheric Lifetime and Global Warming Potential Defined | EPA Center for Corporate Climate Leadership | US EPA [19january2017snapshot.epa.gov]
- 7. ozone.unep.org [ozone.unep.org]
- 8. Global warming potential | Minimum.com [minimum.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [environmental impact and ozone depletion potential of Dibromofluoromethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117605#environmental-impact-and-ozone-depletion-potential-of-dibromofluoromethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com